N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2004 by Pfizer, Inc. and has been the subject of extensive scientific research since then. CP-690,550 has shown promise as a potential treatment for a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide works by inhibiting the activity of JAK3, a protein kinase that plays a key role in the immune system. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide prevents the activation of these cytokines and reduces inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide has also been shown to reduce the proliferation of T cells, which play a key role in the immune response. In clinical trials, N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide has been shown to reduce the signs and symptoms of rheumatoid arthritis and psoriasis, including joint pain, swelling, and skin lesions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide for lab experiments is its specificity for JAK3. This allows researchers to study the role of JAK3 in the immune response and inflammation. However, one limitation of N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide is its potential for off-target effects. N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide may inhibit other JAK kinases, such as JAK1 and JAK2, which could lead to unwanted side effects.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide. One direction is the development of more potent and selective JAK3 inhibitors. Another direction is the study of the long-term effects of N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide in patients with autoimmune diseases. Additionally, the role of JAK3 in other diseases, such as cancer and viral infections, could be studied using N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide as a tool.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In preclinical studies, N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide has been shown to inhibit JAK3 activity and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide has shown promising results in the treatment of rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)oxolane-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-3-4-9(12-6-7)13-10(14)8-2-1-5-15-8/h3-4,6,8H,1-2,5H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFQSJKWJNVVJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloropyridin-2-yl)tetrahydrofuran-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.